Dodecyl bis(2-methylpropyl) phosphate
Description
Dodecyl bis(2-methylpropyl) phosphate is an organophosphate ester characterized by a central phosphate group esterified with a dodecyl (C12) chain and two branched 2-methylpropyl (isobutyl) groups. This structure imparts unique physicochemical properties, such as moderate hydrophobicity, thermal stability, and compatibility with polymers.
Applications of this compound are inferred from related compounds. For instance, branched phosphate esters like bis(2-methylpropyl) hydrogen phosphate (DiBHP) are used to protonate polyaniline (PANI) for conductive polymer applications . Additionally, phosphate esters with long alkyl chains, such as phenyl bis(dodecyl) phosphate, are employed as flame retardants in textiles and plastics due to their ability to promote char formation and suppress combustion .
Properties
Molecular Formula |
C20H43O4P |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
dodecyl bis(2-methylpropyl) phosphate |
InChI |
InChI=1S/C20H43O4P/c1-6-7-8-9-10-11-12-13-14-15-16-22-25(21,23-17-19(2)3)24-18-20(4)5/h19-20H,6-18H2,1-5H3 |
InChI Key |
NPLRMTFWXJOJFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOP(=O)(OCC(C)C)OCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dodecyl bis(2-methylpropyl) phosphate typically involves the esterification of phosphoric acid with dodecanol and 2-methylpropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid. The general reaction scheme is as follows:
H3PO4+C12H25OH+2C4H9OH→C20H43O4P+3H2O
Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed and heated under controlled conditions to facilitate the esterification reaction. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Dodecyl bis(2-methylpropyl) phosphate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water, especially under acidic or basic conditions, to yield phosphoric acid and the corresponding alcohols.
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Substitution: The phosphate group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: Phosphoric acid, dodecanol, and 2-methylpropanol.
Oxidation: Phosphoric acid derivatives.
Substitution: Various substituted phosphates.
Scientific Research Applications
Dodecyl bis(2-methylpropyl) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the formulation of biological assays and experiments due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of dodecyl bis(2-methylpropyl) phosphate primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases. This property is particularly useful in emulsification processes and in enhancing the solubility of hydrophobic compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Phosphate vs. Phthalate Esters
Dodecyl bis(2-methylpropyl) phosphate shares structural similarities with diisobutyl phthalate (DiBP) , a bis(2-methylpropyl) ester of phthalic acid. Key differences arise from the central acid group (phosphoric vs. phthalic acid), leading to distinct applications and toxicity profiles:
Phthalates like DiBP are restricted in consumer products due to endocrine-disrupting effects , whereas phosphate esters are increasingly used as safer alternatives in flame retardancy and electronics .
Phosphate Esters with Varying Alkyl Chains
Branching and chain length significantly influence functionality:
Bis(2-methylpropyl) hydrogen phosphate (DiBHP) :
Bis(2-ethylhexyl) phosphate (DiOHP) :
This compound :
Research Findings and Data Tables
Table 1: Physicochemical Properties of Selected Phosphate Esters
Table 2: Toxicity and Regulatory Status
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